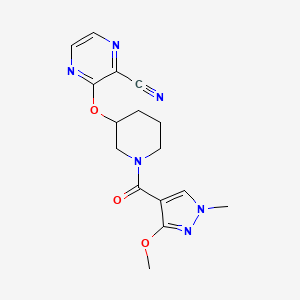

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-21-10-12(14(20-21)24-2)16(23)22-7-3-4-11(9-22)25-15-13(8-17)18-5-6-19-15/h5-6,10-11H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOKCNMLJRTWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, depending on their specific targets.

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability.

Biological Activity

The compound 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately . The IUPAC name is (3-methoxy-1-methylpyrazol-4-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone. The compound features a complex structure with multiple heterocyclic rings, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| IUPAC Name | (3-methoxy-1-methylpyrazol-4-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |

| InChI Key | VDWOLMKTBKLNEW-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring and proceeding through various intermediates to construct the final product. Key steps include:

- Formation of the Pyrazole Ring : Utilizing cyclocondensation reactions.

- Piperidine and Pyrazine Integration : Employing reactions such as the Mannich reaction to introduce piperidine moieties.

- Final Modifications : Introducing functional groups like carbonitrile through nucleophilic substitution.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit bacterial growth effectively against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, highlighting their potency .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to modulate enzyme activities associated with cell proliferation. Several studies have indicated that pyrazole derivatives can inhibit cancer cell lines in vitro, affecting pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Pyrazole compounds have been recognized for their anti-inflammatory properties. In animal models, certain derivatives demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs such as indomethacin . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For example, it may inhibit cyclooxygenase enzymes or other targets implicated in inflammatory responses and cancer progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Antimicrobial Study : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity, showing promising results against multiple pathogens .

- Anticancer Evaluation : Compounds containing a similar pyrazole framework were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Inflammation Models : In vivo studies using carrageenan-induced edema models indicated that certain pyrazole derivatives exhibited comparable efficacy to established anti-inflammatory treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that related pyrazole derivatives can inhibit the growth of human cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer), demonstrating selectivity towards normal cells . The mechanism often involves modulation of the DNA damage response pathways, making these compounds promising candidates for further development in oncology.

Antimicrobial Properties

Compounds with similar structural motifs have also been investigated for their antimicrobial properties. The presence of the pyrazole and piperidine moieties contributes to their effectiveness against a range of bacterial strains. Studies have reported that derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step processes, including:

- Formation of the Pyrazole Core : The initial step often involves the condensation of suitable aldehydes with hydrazines to form the pyrazole structure.

- Piperidine Ring Formation : Subsequent reactions may include alkylation or acylation to introduce piperidine functionalities.

- Final Coupling Reactions : The final steps involve coupling reactions that integrate the pyrazine and carbonitrile groups, often utilizing coupling agents or catalysts to enhance yields .

Case Study 1: Anticancer Evaluation

A study focusing on a series of pyrazole derivatives, including those related to This compound , demonstrated significant anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were assessed for their antimicrobial efficacy against common pathogens. The results showed that certain analogs possessed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Key Comparative Insights

- Bioactivity Correlation : The presence of a pyrazine-carbonitrile group in the target compound may enhance binding to enzymatic targets (e.g., kinases) compared to simpler pyrazole derivatives like 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, which lacks this motif .

- Substituent Effects : The 3-methoxy-1-methylpyrazole moiety in the target compound likely improves metabolic stability over analogues with unprotected hydroxyl or amine groups, as seen in azido- or phosphoryl-containing derivatives .

- Synthetic Complexity : The target molecule’s multi-ring system (pyrazine + piperidine + pyrazole) requires more elaborate synthetic routes compared to simpler hybrids like benzyl-substituted pyrazole-carbonitriles .

Physicochemical Properties

- Lipophilicity : The piperidine and methoxy groups may increase solubility compared to purely aromatic analogues (e.g., diphenylpyrazole derivatives), aligning with trends observed in quaternary ammonium compounds .

Research Findings and Implications

- Virtual Screening Relevance : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from simpler pyrazole derivatives due to its hybrid architecture, though shared motifs (e.g., piperidine) may suggest overlapping target profiles .

- Activity Cliffs: Minor substitutions (e.g., methoxy vs. azido groups) could lead to significant differences in bioactivity, as seen in nitroimidazole vs. nitrofuryl derivatives .

- Synthetic Challenges: Multi-component reactions (e.g., one-pot syntheses) are critical for constructing such complex frameworks, as demonstrated in related pyranopyrazole and triazole-pyrazole hybrids .

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ≈ 3.8 ppm) and piperidine protons (δ ≈ 1.5–3.0 ppm) .

- ¹³C NMR : Confirms carbonyl (δ ≈ 165–170 ppm) and nitrile (δ ≈ 115–120 ppm) groups .

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

How do the pyrazole and piperidine moieties influence biological activity, and what contradictions exist in reported data?

Advanced Research Question

Structural-Activity Relationships (SAR) :

- The pyrazole ring contributes to kinase inhibition via π-π stacking with target proteins, while the methoxy group enhances metabolic stability .

- The piperidine moiety improves solubility and membrane permeability but may reduce selectivity in some assays .

Data Contradictions : - Antimicrobial Activity : Some studies report IC₅₀ < 10 μM against S. aureus, while others show no activity at 50 μM, possibly due to variations in bacterial strains or assay conditions .

- Kinase Inhibition : Discrepancies in IC₅₀ values (e.g., 0.5–5 μM for JAK2) suggest conformational flexibility in binding pockets .

Resolution : Cross-validate assays using standardized protocols (e.g., ATP concentration in kinase assays) and probe substituent effects via SAR studies .

What computational methods are used to predict binding affinity with target proteins, and how reliable are these models?

Advanced Research Question

Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., JAK2 or PI3K), highlighting hydrogen bonds with the pyrazine-carbonitrile group .

- MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories, identifying critical residues (e.g., Lys99 in JAK2) .

Reliability : - False Positives : Overestimation of affinity may occur if solvent effects or protein flexibility are neglected .

- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .

What are the key challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Scalability Issues :

- Intermediate Stability : Azide-containing intermediates (e.g., 3-azido-pyrazole derivatives) may decompose under prolonged heating .

- Yield Optimization : Multi-step reactions often suffer from cumulative yield losses (e.g., 40% over 5 steps) .

Solutions : - Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps .

- Quality Control : In-line PAT (process analytical technology) monitors critical parameters (e.g., pH, temperature) .

How can researchers resolve discrepancies in reported biological activity data?

Advanced Research Question

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., ATP vs. resazurin assays) .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) may artifactually enhance or suppress activity .

Best Practices : - Standardized Protocols : Use CLSI guidelines for antimicrobial assays or CEREP panels for kinase profiling .

- Orthogonal Assays : Confirm hits with dual methods (e.g., fluorescence-based and radiometric kinase assays) .

What future research directions are suggested by current SAR studies?

Basic Research Question

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or cyano to modulate lipophilicity .

- Heterocycle Hybridization : Fuse pyrazine with triazole or thiadiazole rings to explore new target families (e.g., PARP inhibitors) .

- Prodrug Development : Introduce ester or phosphate groups to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.